molecular formula C9H9N3O B1415096 (4-[1,2,3]Trazol-1-yl-phenyl)-methanol CAS No. 887590-19-4

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol

Cat. No. B1415096
M. Wt: 175.19 g/mol
InChI Key: SDXWTKKPAQRZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-[1,2,3]Trazol-1-yl-phenyl)-methanol” is a chemical compound with a molecular weight of 175.19 . Its IUPAC name is [4- (1H-1,2,3-triazol-1-yl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of “(4-[1,2,3]Trazol-1-yl-phenyl)-methanol” can be represented by the InChI code 1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 . Further analysis of the molecular structure would require more specific data or computational chemistry tools.

Scientific Research Applications

Photophysical Properties and Synthesis

Research on fac-Re(CO)3 complexes with substituted 1,2,3-triazol-1-ylmethyl ligands, including phenyl substitutions, has shown that these complexes exhibit specific photophysical properties. The electronic structure and emission characteristics of these complexes were explored, revealing that the 1,2,3-triazole unit may insulate the metal center from electronic modifications at the ligand's periphery, resulting in weak emission with short excited state lifetimes (Anderson et al., 2012).

Antitubercular Activity

A novel class of blue emitting fluorophores, including 1,2,3-triazolyl derivatives, was synthesized and characterized for their photophysical properties. These compounds showed potential for further applications in medicinal chemistry and biological studies due to their significant emission in the blue region and thermal stability (Padalkar et al., 2015).

Organic Synthesis and Chemical Behavior

The synthesis of novel triazole derivatives with antitubercular activity was investigated, showing that structural variations in the phenyl moiety can tune biological properties towards antiviral or antitumoral activities. This highlights the versatility of triazole derivatives in drug development (Jilloju et al., 2021).

Solvent Interactions and Fluorescence

Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates demonstrated the impact of solvent interactions on fluorescence properties. These findings suggest potential applications in sensing and molecular switches (Gauci & Magri, 2022).

properties

IUPAC Name

[4-(triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWTKKPAQRZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Reactant of Route 3
Reactant of Route 3
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Reactant of Route 4
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Reactant of Route 5
Reactant of Route 5
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Reactant of Route 6
Reactant of Route 6
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.